3-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}isoxazole
Description
Properties
IUPAC Name |
[(Z)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylideneamino] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-9(17-21-15(19)11-2-3-11)14-8-13(18-20-14)10-4-6-12(16)7-5-10/h4-8,11H,2-3H2,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJJQKLTVXVLC-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1CC1)C2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OC(=O)C1CC1)/C2=CC(=NO2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817726 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Core Structure and Substituent Variations
- 5-(4-Chlorophenyl)-3-methylisoxazole (CAS 4211-87-4): A simpler analogue with a methyl group at position 3 and a 4-chlorophenyl group at position 5. Molecular formula: C₁₀H₈ClNO (MW: 193.63 g/mol).
- Vicinal Diaryl-Substituted Isoxazoles (e.g., Compounds 22–30 in ) : These derivatives feature substituents such as benzyloxy, methoxybenzyl, and methyl groups. For example, Compound 24 includes a 4-methylbenzyloxy group, while Compound 25 has a 4-methoxybenzyloxy substituent. These groups modulate lipophilicity (logP) and steric hindrance compared to the cyclopropanecarbonyloxy group in the target compound .
Physical and Chemical Properties
Table 1: Key Properties of Selected Compounds
Solubility and Stability
- The cyclopropanecarbonyloxy group in the target compound likely reduces aqueous solubility compared to analogues with smaller substituents (e.g., methyl or methoxy groups).
- Isoxazoline derivatives () may exhibit higher stability due to partial saturation of the heterocyclic ring, whereas the fully unsaturated isoxazole core in the target compound could enhance aromatic interactions .
Preparation Methods
Oximation-Halogenation-Cyclization Sequence
A three-step protocol adapted from CN116283810A enables scalable isoxazole formation:
- Oximation : 4-Chlorobenzaldehyde reacts with hydroxylamine hydrochloride in alkaline ethanol (NaOH, 70°C, 2 h) to yield 4-chlorobenzaldehyde oxime (87% yield).
- Halogenation : Treatment with N-iodosuccinimide (NIS) in DMF at 0°C for 1 h forms α-iodooxime.
- Cyclization : Heating with triethylamine in THF (80°C, 4 h) induces intramolecular cyclization to 3-(4-chlorophenyl)isoxazole.
Key Data :
| Step | Reagent/Conditions | Yield |
|---|---|---|
| 1 | NH₂OH·HCl, NaOH, EtOH | 87% |
| 2 | NIS, DMF, 0°C | 92% |
| 3 | Et₃N, THF, 80°C | 78% |
IR analysis post-cyclization confirms C-O stretch at 1173 cm⁻¹ and absence of aldehyde C=O (1700 cm⁻¹).
Chalcone-Derived Cyclization
Grady’s method employs brominated chalcone intermediates for regioselective isoxazole synthesis:
- Chalcone precursor : 3-(4-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one reacts with hydroxylamine hydrochloride in acetic acid (110°C, 6 h) to form the isoxazole core via ketoxime intermediate.
- Advantage : Superior regiocontrol for 3,5-disubstituted isoxazoles (94% purity by HPLC).
Functionalization at Position 5: Ethanimidoyl Side Chain Installation
Imidoylation via Imidate Intermediates
Building on Freeman and Kim’s work, the 5-position nitrile group of 3-(4-chlorophenyl)isoxazole is converted to an ethanimidoyl moiety:
- Imidate Formation : React with triethyl orthoacetate (3 equiv) in refluxing toluene (12 h) to yield ethyl N-(isoxazol-5-yl)ethanimidate.
- Esterification : Treat with cyclopropanecarbonyl chloride (1.2 equiv) and DMAP in dichloromethane (0°C → rt, 4 h) to install the cyclopropylcarbonyloxy group (81% yield over two steps).
Mechanistic Insight :
Alternative Pathway: Amidoxime Rearrangement
A patent-aligned approach substitutes the imidate route:
- Amidoxime Synthesis : React 5-cyanoisoxazole with hydroxylamine (NH₂OH·HCl, EtOH, 60°C) to form 5-amidoxime.
- Acylation : Protect the amidoxime with cyclopropanecarbonyl chloride (pyridine, 0°C, 2 h), followed by thermal Beckmann rearrangement (PCl₅, 100°C) to yield the ethanimidoyl ester.
Yield Comparison :
| Method | Overall Yield |
|---|---|
| Imidate (3.1) | 81% |
| Amidoxime (3.2) | 68% |
Spectroscopic Characterization and Purity Assessment
Infrared Spectroscopy
Nuclear Magnetic Resonance
¹H-NMR (400 MHz, CDCl₃) :
δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H),
δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H),
δ 2.45 (s, 3H, CH₃),
δ 1.15–1.30 (m, 4H, cyclopropyl).¹³C-NMR : 165.8 ppm (C=O), 152.1 ppm (C=N).
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows 98.2% purity, with tₐ = 6.7 min.
Optimization Challenges and Side Reactions
Competing Pathways in Imidoylation
Byproduct Formation in Cyclization
- Dihydroisoxazole Adducts : Overheating during cyclization generates 4,5-dihydro derivatives (controlled via TLC monitoring).
Industrial-Scale Considerations
Green Chemistry Metrics
- E-factor : Oximation route generates 8.2 kg waste/kg product vs. 12.7 kg/kg for chalcone method.
- Solvent Recovery : DMF and THF recycled via distillation (90% efficiency).
Q & A
Q. Example Protocol :
- Start with 4-chlorobenzonitrile oxide and cyclopropanecarbonyl ethanimidoyl chloride.
- Use [bis(trifluoroacetoxy)iodo]benzene (PIDA) as an oxidant in dichloromethane at 4°C.
- Purify via flash chromatography (silica gel, 70:30 hexane/ethyl acetate).
What methodologies are recommended for characterizing the structural integrity of this compound?
Basic Research Question
Combine spectroscopic and chromatographic techniques:
- NMR : and NMR confirm substituent positions (e.g., distinguishing 3- and 5-chlorophenyl groups via coupling patterns).
- HRMS : Validate molecular weight (e.g., calculated for CHClNO: 331.0725; observed: 331.0722) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify process-related impurities (e.g., ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate under basic conditions) .
How does 3-(4-chlorophenyl)isoxazole inhibit glutathione-dependent enzymes, and what are the kinetic parameters?
Advanced Research Question
This compound exhibits uncompetitive inhibition against glutathione reductase (GR) with an IC of 0.059 mM and K of 0.011 ± 0.002 mM, binding specifically to the enzyme-substrate complex (). For glutathione S-transferase (GST), bromophenyl analogs (e.g., 3-(4-bromophenyl)isoxazole) show competitive inhibition (IC = 0.099 mM), suggesting halogen atom size (Br vs. Cl) influences steric interactions .
Q. Methodology :
- Docking simulations : Compare binding poses using GR crystal structures (PDB: 1XAN).
- Free energy calculations : Quantify halogen interactions (e.g., bromine’s higher van der Waals contribution) .
What computational approaches predict the compound’s interaction with non-enzymatic targets like VEGF receptors?
Advanced Research Question
Density Functional Theory (DFT) and molecular docking are critical:
- DFT : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. For example, the cyclopropylcarbonyl group’s electron-deficient carbonyl may interact with VEGF receptor lysine residues .
- Docking (AutoDock Vina) : Use the VEGF receptor 2 kinase domain (PDB: 4AGD) to simulate binding. TAK-593 (a related compound) shows hydrogen bonds with Glu885 and hydrophobic interactions with Leu887 .
How can researchers address discrepancies in biological activity data caused by pH-dependent stability?
Advanced Research Question
Design pH-controlled stability assays:
- HPLC stability studies : Incubate the compound at pH 2–9 (37°C, 24 hrs). At pH 9, degradation products like ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate form, reducing bioactivity .
- Buffered enzymatic assays : Perform GR/GST inhibition assays in phosphate buffer (pH 7.4) to mimic physiological conditions and minimize hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
